molecular formula C9H9BClNO2 B1438463 Quinolin-3-ylboronic acid hydrochloride CAS No. 850568-71-7

Quinolin-3-ylboronic acid hydrochloride

Cat. No. B1438463
CAS RN: 850568-71-7
M. Wt: 209.44 g/mol
InChI Key: BQFQABXCFQWPGH-UHFFFAOYSA-N
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Description

Quinolin-3-ylboronic acid, also known as 3-Quinolineboronic acid, is a chemical compound with the empirical formula C9H8BNO2 . It is a solid substance with a molecular weight of 172.98 g/mol . The compound may contain varying amounts of anhydride .


Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized in recent literature . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of Quinolin-3-ylboronic acid hydrochloride is represented by the molecular formula C9H9BClNO2 . The average mass of the compound is 209.437 Da, and the monoisotopic mass is 209.041489 Da .


Chemical Reactions Analysis

Quinolin-3-ylboronic acid has been used as a reactant in the preparation of various compounds. These include P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses, heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow, and Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . It has also been used in copper-mediated trifluoromethylation and the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .


Physical And Chemical Properties Analysis

Quinolin-3-ylboronic acid is a solid substance with a molecular weight of 172.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the compound is 173.0648087 g/mol, and the monoisotopic mass is also 173.0648087 g/mol .

Scientific Research Applications

Preparation of P1-substituted symmetry-based HIV protease inhibitors

Quinolin-3-ylboronic acid hydrochloride is used in the preparation of P1-substituted symmetry-based human immunodeficiency virus (HIV) protease inhibitors. These inhibitors have shown antiviral activity against drug-resistant viruses .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a reactant for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the synthesis of biaryl compounds, an important class of compounds in medicinal chemistry.

Preparation of Heterobiaryls

Quinolin-3-ylboronic acid hydrochloride is used in the preparation of heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow . Heterobiaryls are a significant class of compounds in medicinal chemistry and materials science.

Synthesis of Combretastatin Analogs

This compound is used in the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds . Combretastatins are a group of compounds that have shown potential as anticancer agents.

Copper-Mediated Trifluoromethylation

Quinolin-3-ylboronic acid hydrochloride is used in copper-mediated trifluoromethylation . Trifluoromethylated compounds are important in the pharmaceutical and agrochemical industries due to their unique properties.

Preparation of TGF-1 and Activin A Signalling Inhibitors

It is used in the preparation of Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . These inhibitors can be used in the treatment of various diseases including cancer, fibrosis, and inflammatory diseases.

Safety and Hazards

Quinolin-3-ylboronic acid is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boronic acids, including Quinolin-3-ylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

quinolin-3-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQABXCFQWPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656976
Record name Quinolin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-3-ylboronic acid hydrochloride

CAS RN

850568-71-7
Record name Boronic acid, B-3-quinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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